Ethyl 2,5-dimethoxyhydrocinnamate
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Overview
Description
Ethyl 2,5-dimethoxyhydrocinnamate is an organic compound that belongs to the class of cinnamate esters It is characterized by the presence of two methoxy groups attached to the benzene ring and an ethyl ester group attached to the cinnamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5-dimethoxyhydrocinnamate typically involves the esterification of 2,5-dimethoxycinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,5-dimethoxyhydrocinnamate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: Formation of 2,5-dimethoxyhydrocinnamyl alcohol.
Substitution: Formation of various substituted cinnamate esters.
Scientific Research Applications
Ethyl 2,5-dimethoxyhydrocinnamate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,5-dimethoxyhydrocinnamate involves its interaction with specific molecular targets and pathways. The methoxy groups and the ester functionality play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 2,5-dimethoxyhydrocinnamate can be compared with other cinnamate esters and methoxy-substituted compounds:
Similar Compounds: Ethyl cinnamate, Methyl 2,5-dimethoxycinnamate, and 2,5-dimethoxyphenethylamine.
Uniqueness: The presence of two methoxy groups and an ethyl ester group makes this compound unique in terms of its chemical properties and potential applications. Its specific substitution pattern can lead to distinct reactivity and biological activities compared to other similar compounds.
Properties
CAS No. |
72018-06-5 |
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Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 3-(2,5-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H18O4/c1-4-17-13(14)8-5-10-9-11(15-2)6-7-12(10)16-3/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
XBOHFGDUPHTTGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
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